molecular formula C20H23N7O B12241786 4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12241786
M. Wt: 377.4 g/mol
InChI Key: OGROBCYBTUMCOX-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a pyrimidine ring, a piperazine ring, and a pyrido[3,4-d]pyrimidine moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their functionalization and coupling. One common method involves the cyclization of appropriate precursors under controlled conditions, such as refluxing in tert-butanol in the presence of potassium tert-butoxide . This method ensures the formation of the desired heterocyclic structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may lead to the formation of reduced analogs with different properties.

Scientific Research Applications

4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Oxan-4-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic moieties, leading to diverse chemical and biological properties.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C20H23N7O/c1-4-21-12-18-16(1)20(25-14-23-18)27-7-5-26(6-8-27)19-11-17(22-13-24-19)15-2-9-28-10-3-15/h1,4,11-15H,2-3,5-10H2

InChI Key

OGROBCYBTUMCOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

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